2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-chloro-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCTXWDVTKYWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a chlorinated precursor with a nitrogen-containing compound to form the fused ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Further cyclization can occur, leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: for substitution reactions.
Oxidizing agents: such as hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 170.6 g/mol
- CAS Number : 178308-48-0
The compound features a cyclopentane structure fused with a pyrimidine ring, which enhances its chemical reactivity and potential applications in medicinal chemistry.
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds within the pyrimidine class, including 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol, exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. Preliminary studies suggest that derivatives of this compound can enhance cytotoxicity against various cancer cell lines.
-
Analgesic Properties
- The compound has shown potential as an analgesic agent. Its mechanism of action may involve modulation of pain pathways by interacting with receptors involved in pain perception. Ongoing studies are assessing its efficacy compared to established analgesics.
-
Synthesis of Drug Intermediates
- This compound serves as a precursor in the synthesis of more complex drug molecules. Its multicomponent synthesis allows for the efficient production of various analogs that may possess enhanced biological activity or improved pharmacokinetic properties.
Biological Mechanisms
The mechanism of action involves interaction with biological targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, thereby exerting therapeutic effects.
- Receptor Modulation : It may modulate receptor activity involved in pain and inflammation, contributing to its analgesic effects.
Mechanism of Action
The mechanism by which 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Substituent Variations at Position 2 and 4
The following table summarizes key analogs of 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol, highlighting substituent effects on properties:
Key Observations from Research
Hydrogen Bonding and Solubility: The hydroxyl group at position 4 in the target compound enhances hydrogen bonding, which may improve solubility in polar solvents like THF or water. However, pyrimidin-4-ol derivatives are prone to dimerization via intermolecular H-bonds, as seen in analogous systems (e.g., pyrimidin-4-ol dimers in ). These dimers exhibit weaker association constants compared to pyrimidinone analogs due to steric repulsions .
Reactivity :
- Chlorine at position 2 increases electrophilicity, making the compound reactive toward nucleophilic substitutions. For instance, 2,4-dichloro analogs (CAS 5466-43-3) are widely used in cross-coupling reactions to install diverse substituents .
Lipophilicity and Bioactivity :
- Methoxy substitution at position 4 (CAS 81532-47-0) enhances lipophilicity, which could improve membrane permeability in drug design. Conversely, phenyl substitution (CAS 87753-08-0) introduces aromatic interactions critical for binding to biological targets .
Biological Activity
2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound notable for its bicyclic structure, which integrates a cyclopentane fused to a pyrimidine ring. This compound, with the molecular formula C₇H₈ClN₃ and a molecular weight of approximately 169.61 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities.
The compound exhibits a melting point range of 265 to 267 °C, indicating its stability under elevated temperatures. Its unique arrangement of functional groups enhances its biological activity compared to similar compounds.
Biological Activity Overview
Research has indicated that derivatives of this compound possess various biological activities, including antitumor and antimicrobial properties. The specific mechanisms of action remain to be fully elucidated; however, interactions with key molecular targets such as enzymes and receptors are anticipated.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Exhibits significant activity against various cancer cell lines. |
| Antimicrobial | Demonstrates efficacy against bacterial strains. |
| Other Activities | Potential herbicidal properties noted in related compounds. |
Case Studies and Research Findings
- Antitumor Activity : A study exploring the antitumor properties of related compounds indicated that modifications to the bicyclic structure could enhance cytotoxicity against cancer cells. Specifically, derivatives lacking hydroxyl groups showed increased potency in inhibiting tumor growth in vitro.
- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The presence of chlorine and hydroxyl groups was correlated with enhanced antibacterial activity.
- Mechanistic Insights : The biological activity is thought to arise from the compound's ability to inhibit specific kinases involved in cell signaling pathways. For instance, virtual screening identified related thienylpyrimidines as selective inhibitors for PI5P4Kγ, a target implicated in cancer and neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using chlorinated precursors and nitrogen-containing compounds under controlled conditions. The optimization of these synthetic routes is crucial for enhancing yield and purity for potential pharmaceutical applications .
Future Directions
Given the promising biological activities demonstrated by this compound and its derivatives, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the specific biochemical pathways influenced by this compound.
Q & A
Q. What are the common synthetic routes for 2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol?
The synthesis of this compound typically involves multi-step reactions, including cyclization and chlorination. Analogous pyrrolo-pyrimidine derivatives are synthesized via:
| Step | Reaction Type | Key Conditions |
|---|---|---|
| 1 | Cyclization | Precursor treated with formamidine at 80°C for 12 hours |
| 2 | Chlorination | POCl₃ or SOCl₂ under reflux (4–6 hours) |
| Critical factors include stoichiometric ratios of reagents and temperature control to avoid side reactions. |
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., cyclopentane ring conformation) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl and chloro group shifts) .
- Mass spectrometry (MS) : Validates molecular weight (167.59 g/mol) and fragmentation patterns .
Q. How should researchers ensure compound stability during storage?
- Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chloro group.
- Purity >95% minimizes degradation byproducts; regular HPLC analysis is advised .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?
Q. What strategies resolve contradictory yield data in multi-step syntheses?
Conflicting yields often arise from:
- Temperature fluctuations : Optimize chlorination step to 70–80°C for consistent conversion .
- Purification methods : Compare recrystallization vs. column chromatography; the latter improves purity (>97%) but may reduce yield .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Q. How is biological activity evaluated for this compound in drug discovery?
- In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.
- SAR studies : Modify the cyclopentane ring or chloro group to assess potency changes.
- Toxicity profiling : Use hepatocyte cell lines (e.g., HepG2) to measure IC₅₀ values .
Q. What mechanistic insights explain side product formation during chlorination?
Competing pathways include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
